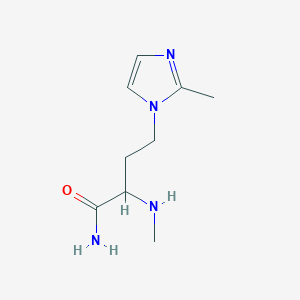
4-(2-Methyl-1h-imidazol-1-yl)-2-(methylamino)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Methyl-1h-imidazol-1-yl)-2-(methylamino)butanamide is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and material science. This compound, in particular, has garnered attention due to its potential therapeutic properties and its role in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-1h-imidazol-1-yl)-2-(methylamino)butanamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Alkylation: The imidazole ring is then alkylated with 2-methyl-1-bromopropane to introduce the 2-methyl group.
Amidation: The resulting intermediate is reacted with methylamine to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
化学反应分析
Types of Reactions
4-(2-Methyl-1h-imidazol-1-yl)-2-(methylamino)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of imidazole oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives.
科学研究应用
4-(2-Methyl-1h-imidazol-1-yl)-2-(methylamino)butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity.
作用机制
The mechanism of action of 4-(2-Methyl-1h-imidazol-1-yl)-2-(methylamino)butanamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activity. Additionally, the compound can interact with nucleic acids and proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 4-(1H-Imidazol-1-yl)benzoic acid
- 2-Methyl-1H-imidazole
- 1-Methylimidazole
Uniqueness
4-(2-Methyl-1h-imidazol-1-yl)-2-(methylamino)butanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the 2-methyl and methylamino groups enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
属性
分子式 |
C9H16N4O |
|---|---|
分子量 |
196.25 g/mol |
IUPAC 名称 |
2-(methylamino)-4-(2-methylimidazol-1-yl)butanamide |
InChI |
InChI=1S/C9H16N4O/c1-7-12-4-6-13(7)5-3-8(11-2)9(10)14/h4,6,8,11H,3,5H2,1-2H3,(H2,10,14) |
InChI 键 |
UFMCJEIVLGAKRB-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=CN1CCC(C(=O)N)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butylN-[1-(3-aminopropyl)cyclopropyl]carbamate](/img/structure/B13533980.png)
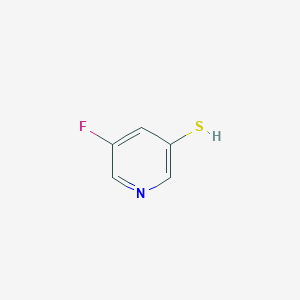
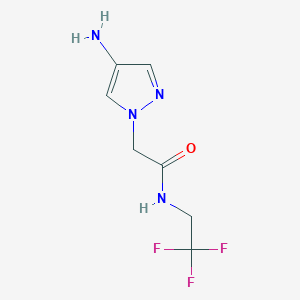

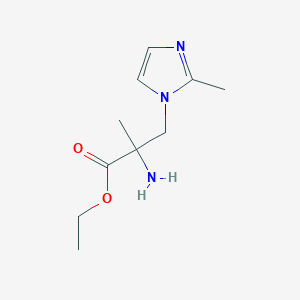
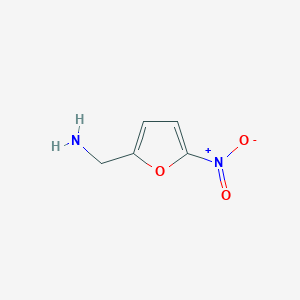
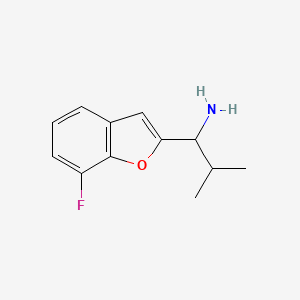

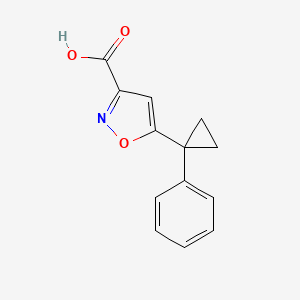
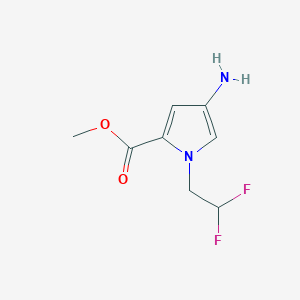
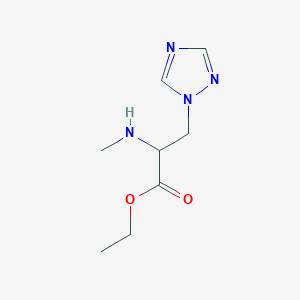
![3-((6-Amino-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13534028.png)
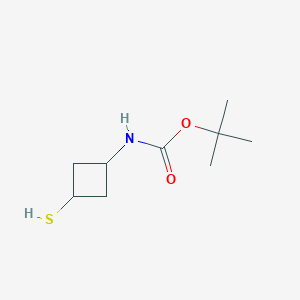
![Methyl 4-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B13534041.png)
